molecular formula C16H18N2O3S B4422634 4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide

4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide

Cat. No.: B4422634
M. Wt: 318.4 g/mol
InChI Key: PTYKGZWLLGFQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide typically involves the following steps:

    Sulfonylation Reaction: The initial step involves the sulfonylation of 4-isopropylaniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms 4-{[(4-isopropylphenyl)sulfonyl]amino}benzene.

    Amidation Reaction: The sulfonylated product is then reacted with benzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It is used as a tool compound to study the effects of sulfonamides on various biological systems, including enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to their inhibition. This inhibition can result in the modulation of various biochemical pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-methylphenyl)sulfonyl]amino}benzamide
  • 4-{[(4-chlorophenyl)sulfonyl]amino}benzamide
  • 4-{[(4-bromophenyl)sulfonyl]amino}benzamide

Uniqueness

4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in enzyme binding affinity, solubility, and overall pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

4-[(4-propan-2-ylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(2)12-5-9-15(10-6-12)22(20,21)18-14-7-3-13(4-8-14)16(17)19/h3-11,18H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYKGZWLLGFQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.